2-(Propylamino)benzoic acid
Overview
Description
2-(Propylamino)benzoic acid is a compound that is structurally related to various benzoic acid derivatives, which have been extensively studied due to their diverse applications in organic synthesis, medicinal chemistry, and materials science. Although the specific compound 2-(Propylamino)benzoic acid is not directly mentioned in the provided papers, the research on similar compounds offers insights into its potential characteristics and applications.
Synthesis Analysis
The synthesis of related compounds involves various strategies, including the condensation of amines with benzoic acids or their derivatives. For instance, a method for synthesizing 2-(N-phenylamino)benzoic acids using 2-fluorobenzoic acids and anilines as starting materials has been described, which could potentially be adapted for the synthesis of 2-(Propylamino)benzoic acid . Additionally, the synthesis of Mannich bases related to benzoic acid derivatives has been reported, indicating the versatility of benzoic acid scaffolds in organic synthesis .
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives is often characterized using spectroscopic techniques such as NMR, IR, and UV-VIS, as well as X-ray crystallography . These techniques can provide detailed information on the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding the properties and reactivity of the compound.
Chemical Reactions Analysis
Benzoic acid derivatives participate in various chemical reactions, including acid-base dissociation and tautomerism . The reactivity can be influenced by substituents on the benzene ring, as seen in the formation of azo-benzoic acids and their precursors . The presence of a propylamino group in 2-(Propylamino)benzoic acid would likely affect its reactivity and the types of chemical reactions it can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives, such as ionization constants and solubility, can be determined experimentally. For example, the ionization constants of certain Mannich bases related to benzoic acid have been reported, which are relevant for understanding their behavior in biological systems . The presence of different substituents can also influence the toxicity and antimicrobial activity of these compounds . Theoretical calculations, such as DFT, can complement experimental data by predicting properties and reactivity .
Safety And Hazards
properties
IUPAC Name |
2-(propylamino)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-7-11-9-6-4-3-5-8(9)10(12)13/h3-6,11H,2,7H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXHQGJZORQMOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428884 | |
Record name | 2-(propylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Propylamino)benzoic acid | |
CAS RN |
21716-81-4 | |
Record name | 2-(propylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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